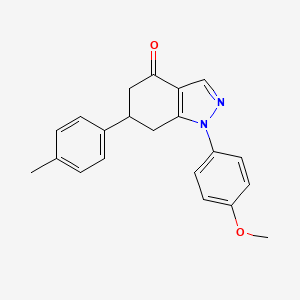
1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Vue d'ensemble
Description
1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as MTI-101, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTI-101 belongs to the class of indazole-based compounds and has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties.
Applications De Recherche Scientifique
Antimicrobial Activities
Research has identified the antimicrobial potential of various derivatives of indazole compounds. For instance, Bektaş et al. (2010) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found them to possess good or moderate antimicrobial activities against test microorganisms. This suggests the potential of indazole derivatives, including 1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, in antimicrobial applications (Bektaş et al., 2010).
Cancer Research
Indazole derivatives have been studied for their antiproliferative activities. Minegishi et al. (2015) found that certain indenopyrazoles showed promising antiproliferative activity against human cancer cells without affecting antimicrobial and antimalarial activities. This highlights the potential of this compound in cancer research (Minegishi et al., 2015).
Antitubercular Agents
Sharma et al. (2019) designed and synthesized indazole derivatives targeting Mycobacterium tuberculosis, demonstrating good in vitro activity. This suggests the potential application of indazole derivatives, including the compound , as antitubercular agents (Sharma et al., 2019).
Chemokine Receptor Antagonists
Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides and examined them as human CC-chemokine receptor 4 antagonists. Their research into methoxy-containing groups and their effects on potency indicates the potential of indazole derivatives in the development of chemokine receptor antagonists (Procopiou et al., 2013).
Electronic Material Development
Cekaviciute et al. (2012) explored the synthesis and properties of new indazole-based electroactive materials, indicating the utility of indazole derivatives in the development of electronic materials. This opens up potential applications in electronics for compounds like this compound (Cekaviciute et al., 2012).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-3-5-15(6-4-14)16-11-20-19(21(24)12-16)13-22-23(20)17-7-9-18(25-2)10-8-17/h3-10,13,16H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXNMYMRKBAGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=NN3C4=CC=C(C=C4)OC)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)
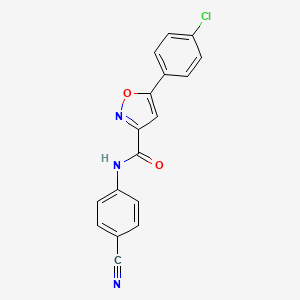
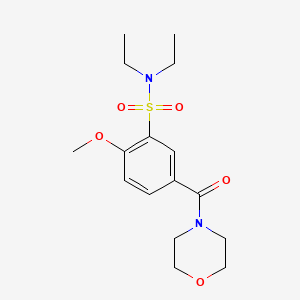
![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4620834.png)
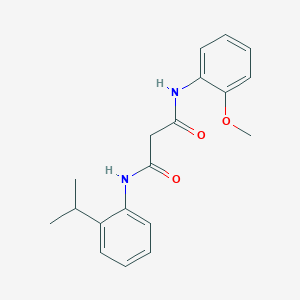
![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)
![N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4620848.png)
![3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)
![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)
![4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4620876.png)
![N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4620882.png)
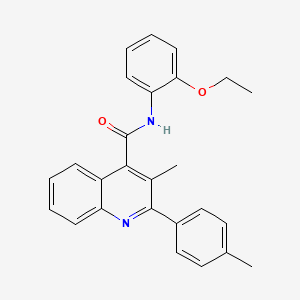
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4620888.png)
![4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4620893.png)
